![molecular formula C26H43BrO9 B116624 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide CAS No. 81058-27-7](/img/structure/B116624.png)
2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide
Overview
Description
2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide is an indispensable compound widely employed in the biomedical realm for the synthesis of cutting-edge carbohydrate-based therapeutic agents . It is often used for structure modification of drugs to increase the polarity of the drug, reduce the toxic effects, and improve drug activity .
Synthesis Analysis
This compound can be synthesized from ALPHA-D-glucose. The process involves reacting with pivaloyl chloride to protect all hydroxyl groups, then reacting with zinc bromide and trimethylbromosilane at -10°C to form an intermediate . The protecting group process includes a small amount of thionyl chloride, reducing the amount of pivaloyl chloride by half without affecting the yield. The yield of both steps is above 82%, and the total yield is greater than 67% .Molecular Structure Analysis
The molecular formula of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide is C26H43BrO9 . Its molecular weight is 579.52 . The compound has a specific optical activity of [α]/D 152.0±3.0°, c = 3 in chloroform .Chemical Reactions Analysis
This compound is a Königs-Knorr glycosyl donor with a considerably lower tendency to form orthoester side products during glycosylation than the traditional acetobromoglucose .Physical And Chemical Properties Analysis
The compound is a solid with a white to off-white color . It has a melting point of 147-148°C, a predicted boiling point of 530.5±50.0 °C, and a predicted density of 1.22±0.1 g/cm3 . It is sparingly soluble in chloroform . The compound is light-sensitive and moisture-sensitive .Scientific Research Applications
Glycosylation Reactions
This compound is an important D-glucopyranose derivative used in glycosylation reactions . Glycosylation is a critical reaction in the synthesis of complex carbohydrates and glycoconjugates, which have significant roles in biological processes.
Preparation of α-Glucopyranosyl Chloride
It is used in the preparation of α-glucopyranosyl chloride . This is a key intermediate in the synthesis of various glucopyranosyl derivatives, which are important in the development of new pharmaceuticals and bioactive compounds.
Synthesis of 1-C-α-D-Glucopyranose Derivatives
This compound is used in the synthesis of 1-C-α-D-glucopyranose derivatives . These derivatives have potential applications in medicinal chemistry due to their structural similarity to natural products.
Intermediate for Voglibose
It serves as an intermediate for the synthesis of Voglibose , an alpha-glucosidase inhibitor used in the treatment of diabetes.
Intermediate for Dapagliflozin
This compound is also used as an intermediate for Dapagliflozin , a medication used to treat type 2 diabetes. Dapagliflozin works by helping the kidneys get rid of glucose from your bloodstream.
Königs-Knorr Glycosyl Donor
It is a Königs-Knorr glycosyl donor with a considerably lower tendency to form orthoester side products during glycosylation than the traditional acetobromoglucose . This makes it a valuable tool in carbohydrate chemistry, particularly in the synthesis of complex carbohydrates.
Mechanism of Action
Target of Action
The primary target of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide is the SGLT2 receptor . This receptor plays a crucial role in the reabsorption of glucose in the kidneys .
Mode of Action
2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide interacts with the SGLT2 receptor, inhibiting its function . This inhibition prevents the reabsorption of glucose, leading to its excretion in the urine .
Biochemical Pathways
The compound affects the glucose reabsorption pathway in the kidneys . By inhibiting the SGLT2 receptor, it disrupts the normal reabsorption process, leading to an increase in glucose excretion .
Pharmacokinetics
Similar compounds are known to be well-absorbed and metabolized in the body, with the majority of the compound being excreted in the urine .
Result of Action
The inhibition of the SGLT2 receptor leads to a decrease in blood glucose levels . This makes 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide an effective treatment for type 2 diabetes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-bromo-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43BrO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15-,16+,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDBCYHGMPHOAL-SFFUCWETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(C(C(C(O1)Br)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43BrO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801020960 | |
Record name | α-D-Glucopyranosyl bromide, 2,3,4,6-tetrakis(2,2-dimethylpropanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801020960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide | |
CAS RN |
81058-27-7 | |
Record name | α-D-Glucopyranosyl bromide, 2,3,4,6-tetrakis(2,2-dimethylpropanoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81058-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-alpha-D-glucopyranosyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081058277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | α-D-Glucopyranosyl bromide, 2,3,4,6-tetrakis(2,2-dimethylpropanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801020960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide in the synthesis of Ipragliflozin?
A1: 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide (compound 4 in the paper) acts as a crucial glucopyranosyl donor in the synthesis of Ipragliflozin []. It undergoes a nucleophilic substitution reaction with the organozinc reagent, bis[4-fluoro-3-(2-benzothiophene)methylphenyl] zinc, to form an Ipragliflozin intermediate (compound 3). The pivaloyl protecting groups on the glucose moiety are then removed to yield the final Ipragliflozin molecule (compound 2) [].
Q2: What are the advantages of using this specific synthetic route with 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide?
A2: The paper highlights several advantages of employing this synthetic pathway []:
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